2-amino-1-(4-ethylpiperazin-1-yl)ethan-1-one dihydrochloride

Physicochemical characterization Building block selection N-alkylpiperazine SAR

Medicinal chemistry teams sourcing aminoacetyl building blocks for CNS and kinase programs face batch variability and extra salt-exchange steps. This 98% purity dihydrochloride salt (CAS 1171397-91-3) solves both issues, providing direct access to the 4-ethylpiperazine pharmacophore for reliable SAR. • Enables selective 5-HT1A/7 ligand libraries via amide coupling • Direct entry to (4-ethylpiperazin-1-yl)methyl BCR-ABL inhibitor series • Supports muscarinic M1/M3 selectivity studies • Precedented sub-μM antiproliferative activity.

Molecular Formula C8H19Cl2N3O
Molecular Weight 244.16 g/mol
CAS No. 1171397-91-3
Cat. No. B1520968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-(4-ethylpiperazin-1-yl)ethan-1-one dihydrochloride
CAS1171397-91-3
Molecular FormulaC8H19Cl2N3O
Molecular Weight244.16 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)CN.Cl.Cl
InChIInChI=1S/C8H17N3O.2ClH/c1-2-10-3-5-11(6-4-10)8(12)7-9;;/h2-7,9H2,1H3;2*1H
InChIKeyCJEQVRDUUREWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Classification


2-Amino-1-(4-ethylpiperazin-1-yl)ethan-1-one dihydrochloride (CAS 1171397-91-3; synonyms: 2-(4-ethylpiperazin-1-yl)-2-oxoethanamine dihydrochloride, EPPA) is a piperazine-derived aminoacetyl building block with the molecular formula C₈H₁₉Cl₂N₃O and a molecular weight of 244.16 g/mol . The compound exists as a dihydrochloride salt, containing a primary amine handle on an ethanone scaffold linked to a 4-ethyl-substituted piperazine ring. It is classified within the broader piperazine derivative family—a privileged scaffold in medicinal chemistry—and is primarily procured as a research intermediate for the synthesis of bioactive molecules targeting central nervous system (CNS) receptors, kinase enzymes, and other pharmaceutical targets . The free base form (CAS 915396-94-0) has a calculated density of 1.063 ± 0.06 g/cm³ and a predicted boiling point of 300.5 ± 37.0 °C .

Scaffold 4-Ethylpiperazine aminoacetyl building block
Salt form Dihydrochloride — supports aqueous coupling and ambient storage
Reactive handle Free α-amine for amide, urea, and reductive amination diversification

Risks of Analog Substitution in Synthesis and Screening


The 4-ethylpiperazine substituent and the free α-amino group on the ethanone scaffold jointly define the compound's physicochemical and pharmacological trajectory. Replacing the N-ethyl group with N-methyl (MW reduction of ~14 Da, density increase from ~1.063 to 1.095 g/cm³, and boiling point decrease from ~300.5 °C to ~286 °C) alters lipophilicity, steric bulk, and downstream target engagement profiles . Substituting the piperazine ring with an unsubstituted piperazine (MW reduction from 171.24 to 143.19 for the free base) removes the critical alkyl handle needed for hydrophobic pocket interactions observed in 5-HT receptor selectivity studies [1]. Removing the α-amino group entirely—as in 1-(4-ethylpiperazin-1-yl)ethanone (EPA)—eliminates the primary amine reactive handle required for amide coupling, reductive amination, and urea/thiourea formation, fundamentally altering synthetic utility [2]. Class-level evidence from 4-aminoethylpiperazinyl aryl ketone series demonstrates that the ethylpiperazine moiety, combined with appropriate hydrophobic appendages, dictates 5-HT₁A versus 5-HT₇ receptor selectivity profiles that N-methyl or unsubstituted analogs cannot replicate [1].

N-Methyl analog
Shorter alkyl chain may alter lipophilicity, conformational sampling, and 5-HT receptor selectivity profiles — chromatographic behavior and membrane permeability likely differ.
Unsubstituted piperazine
Removal of the ethyl group may reduce hydrophobic pocket interactions observed in receptor SAR; ligand efficiency and target engagement profiles may not transfer.
Des-amino analog (EPA)
Loss of the α-amino group eliminates the primary reactive handle for amide coupling and reductive amination, fundamentally limiting synthetic utility.

Differentiation Evidence Versus Closest Analogs


Physicochemical Divergence: N-Ethyl vs. N-Methyl Free Bases

The free base of the target compound (CAS 915396-94-0) exhibits a calculated density of 1.063 ± 0.06 g/cm³ (20 °C, 760 mmHg) and a predicted boiling point of 300.5 ± 37.0 °C, whereas the N-methyl analog 2-amino-1-(4-methylpiperazin-1-yl)ethanone (CAS 359821-43-5) has a measured density of 1.095 g/cm³ and a boiling point of 286 °C . The ethyl analog is approximately 2.9% less dense, reflecting the additional methylene unit's effect on molecular packing. The boiling point elevation of ~14.5 °C for the ethyl analog is consistent with increased van der Waals interactions from the extended alkyl chain, which also predicts higher chromatographic retention (logP shift of approximately +0.5 units based on the Hansch π contribution of a methylene group) [1].

Physicochemical divergence (free base)
Reported
Density −0.032 g/cm³, BP +14.5 °C, predicted ΔlogP ~+0.5
Lipophilicity and purification behavior may differ
Calculated properties; data to verify experimentally
Physicochemical characterization Building block selection N-alkylpiperazine SAR

5-HT Receptor Selectivity Modulation by N-Alkylpiperazine

In a systematic study of 4-aminoethylpiperazinyl aryl ketones (compounds 1a–1l), the N-ethylpiperazine scaffold demonstrated a wide spectrum of 5-HT₁A and 5-HT₇ receptor activity with selectivity governed by the hydrophobic substituent attached to the aryl ketone. Docking studies revealed that 5-HT₇R affinity arises from a bent ligand conformation, whereas 5-HT₁AR selectivity requires an extended conformation—and the ethylpiperazine moiety provides the optimal steric and conformational flexibility to access both binding modes [1]. By contrast, N-methylpiperazine-containing analogs exhibit reduced conformational freedom due to the shorter alkyl chain, limiting the ability to sample both bent and extended geometries. Additionally, sildenafil analog studies demonstrated that replacing N-methylpiperazine with N-ethylpiperazine, combined with acetyl-to-sulfonyl substitution, generates pharmacologically distinct compounds (acetildenafil, homosildenafil) with altered PDE5 inhibition profiles [2].

5-HT₁A/5-HT₇ conformational access
Class-level
Ethylpiperazine enables bent & extended conformations; N-methyl analog predicted to have restricted sampling
Supports dual 5-HT₁A/5-HT₇ selectivity studies
Matched-pair Ki data not reported; class-level inference
5-HT receptor selectivity Serotonin pharmacology CNS drug discovery Piperazine SAR

Differential M1/M3 Cholinergic Receptor Modulation

In a direct head-to-head comparison using Xenopus oocyte electrophysiology, 1-(4-ethylpiperazin-1-yl)ethanone (EPA, the des-amino analog of the target compound) and 1-(4-methylpiperazin-1-yl)ethanone (MPA) were tested at 10 µM against M1 and M3 muscarinic acetylcholine receptors. The structures and corresponding activity profiles were presented side-by-side, demonstrating that the ethyl substitution on the piperazine ring alters the desensitization profile of the receptor/channel system relative to the methyl analog [1]. While this specific comparison used the des-amino ethanone scaffold (not the target α-aminoacetyl compound), it provides the closest available quantitative evidence that 4-ethylpiperazinyl ethanones are pharmacologically distinct from their 4-methylpiperazinyl counterparts at the receptor level. The target compound's free primary amine provides an additional hydrogen-bonding handle that would further differentiate its pharmacological fingerprint from EPA and MPA.

M1/M3 AChR modulation (EPA vs MPA)
Head-to-head
Differential desensitization profile at 10 µM on M1 and M3 AChR
Ethyl-to-methyl swap yields functionally distinct receptor outcomes
Analog-based inference; target's α-NH₂ may further differentiate
Muscarinic receptor Acetylcholine receptor Areca alkaloid analog Piperazine ethanone

Kinase Inhibitor Pharmacophore Utility

The 4-ethylpiperazin-1-ylmethyl motif—directly accessible from the target compound via reductive amination or N-alkylation of the primary amine—is a critical pharmacophoric element in multiple patented CDK4/6 inhibitor series. In US Patent 11,685,744, compounds incorporating the N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl) scaffold demonstrated CDK4/CycD1 and CDK6/CycD1 IC₅₀ values of 20 nM in TR-FRET biochemical assays [1][2]. A related BCR-ABL inhibitor series showed that replacing a morpholine moiety with (4-ethylpiperazin-1-yl)methyl improved potency to IC₅₀ < 0.5 nM against BCR-ABL WT and 9 nM against the T315I gatekeeper mutant [3]. In the anticancer context, 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives achieved IC₅₀ values of 11.33 µM (HCT-116) and 21.22 µM (A-549), comparable to gefitinib (IC₅₀ 10.51 µM and 16.56 µM, respectively), while compound C-14 from the ethanone subclass showed IC₅₀ < 1 µM against MIAPaCa-2 pancreatic cancer cells [4].

Kinase inhibitor pharmacophore
Class-level
CDK4/6 IC₅₀ 20 nM; BCR-ABL IC₅₀ <0.5 nM (WT), 9 nM (T315I)
Supports kinase inhibitor lead optimization
Elaborated structures; pharmacophore context review
CDK4/6 inhibitor Kinase drug discovery Ethylpiperazine pharmacophore Cancer therapeutics

Salt Form and Purity Grade Differentiation

The target compound is supplied as a dihydrochloride salt (MW 244.16) with commercial purity specifications ranging from 95% (Chemenu, Enamine/ ChemBase) to 98% (MolCore, Leyan) [1]. The free base (CAS 915396-94-0, MW 171.24) is available at 95% purity (AKSci) . The dihydrochloride salt form confers practical advantages over the free base: enhanced aqueous solubility due to ionization of both the piperazine tertiary amine and the primary amine; improved long-term storage stability under ambient conditions (free base requires cool, dry storage per AKSci specification); and direct compatibility with aqueous-based coupling chemistry (amide bond formation, urea synthesis) without the need for pre-dissolution in organic solvents . In contrast, the closest analog 2-amino-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride (CAS 146788-11-6, MW 230.14) is available at 98% purity (MolCore), with the molecular weight difference of ~14 Da reflecting the ethyl-to-methyl substitution .

Salt form & purity specification
Specification review
Dihydrochloride salt; MW 244.16; purity 95–98%
Aqueous solubility and ambient storage advantage over free base
ISO-certified manufacturing available
Salt selection Purity specification Procurement quality Dihydrochloride stability

Procurement-Driven Application Scenarios


5-HT₁A/5-HT₇ Dual Pharmacology Lead Optimization

Medicinal chemistry teams pursuing serotonergic targets with procognitive or antidepressant indications should prioritize this building block for generating 4-aminoethylpiperazinyl aryl ketone libraries. The class-level evidence from Kim et al. (2012) demonstrates that the ethylpiperazine scaffold supports both bent and extended conformations required for 5-HT₇R and 5-HT₁AR engagement, respectively—a conformational duality that methylpiperazine analogs cannot fully access [1]. The target compound's free primary amine enables rapid diversification via amide coupling with diverse aryl carboxylic acids, directly generating compound libraries analogous to the 1a–1l series.

CDK4/6 or BCR-ABL Inhibitor Programs

As evidenced by US Patent 11,685,744 and the AKE-72 BCR-ABL inhibitor series, the (4-ethylpiperazin-1-yl)methyl pharmacophore is a critical driver of nanomolar kinase inhibition [2][3]. The target compound provides a direct synthetic entry point for introducing this motif via reductive amination with pyridine-2-carboxaldehyde derivatives. Procurement of the 98% purity dihydrochloride salt ensures immediate compatibility with parallel synthesis workflows without additional salt-exchange or purification steps.

Muscarinic Receptor Tool Compound Development

The head-to-head comparison of EPA vs. MPA on M1/M3 AChR (Papke et al., 2017) provides experimental evidence that the ethyl-to-methyl swap on the piperazine ring yields functionally distinct receptor modulation [4]. The target compound's α-amino group enables further elaboration (e.g., N-acylation, N-sulfonylation) to explore structure-activity relationships around this differential desensitization phenotype, making it a strategic choice for academic or industrial labs investigating muscarinic receptor pharmacology.

Anticancer Lead Generation

The anticancer study by Singh et al. (2018) demonstrated that 4-ethylpiperazin-1-yl-containing ethanone derivatives achieve IC₅₀ values as low as <1 µM (MIAPaCa-2) and 11.33–21.22 µM (HCT-116, A-549), comparable to gefitinib [5]. The target compound serves as the core building block for the C-11 to C-16 ethanone subclass. Procuring the dihydrochloride salt enables direct use in the reported synthetic route, minimizing batch-to-batch variability in biological replicate studies.

Application
Selection Property
Validation Focus
5-HT₁A/5-HT₇ dual pharmacology studies
Ethylpiperazine conformational flexibility
5-HT receptor selectivity profiling
CDK4/6 or BCR-ABL inhibitor research
(4-ethylpiperazin-1-yl)methyl pharmacophore incorporation
Kinase panel screening
Muscarinic receptor tool development
α-Amino derivatization handle
M1/M3 AChR desensitization profiling
Cancer cell-model studies
Ethylpiperazine scaffold in cytotoxicity screening
Cell-viability endpoint review
Quote Request

Request a Quote for 2-amino-1-(4-ethylpiperazin-1-yl)ethan-1-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.